molecular formula C5H9NO4 B12674307 Succinaldehydic acid, O-methyloxime, N-oxide CAS No. 102367-17-9

Succinaldehydic acid, O-methyloxime, N-oxide

Cat. No.: B12674307
CAS No.: 102367-17-9
M. Wt: 147.13 g/mol
InChI Key: FWGWGVQEZXKOOR-UHFFFAOYSA-N
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Description

Melrosporus is an antibiotic compound known for its antibacterial and antifungal properties. It can be used alone or in combination with other agents to prevent the growth or reduce the number of susceptible organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Melrosporus involves a series of chemical reactions that are carefully controlled to ensure the purity and efficacy of the final product. The specific synthetic routes and reaction conditions are detailed in various patents and scientific literature .

Industrial Production Methods

Industrial production of Melrosporus typically involves large-scale fermentation processes. These processes are optimized to maximize yield and minimize production costs. The fermentation is followed by extraction and purification steps to isolate the active compound .

Chemical Reactions Analysis

Types of Reactions

Melrosporus undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can result in the formation of various oxidized products.

    Reduction: This reaction involves the gain of electrons and can lead to the formation of reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are typically controlled to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidized derivatives of Melrosporus, while reduction reactions may yield various reduced forms .

Scientific Research Applications

Potential Applications Based on N-Oxide Functionality

Medicinal Chemistry and Prodrugs:

  • N-oxides, in general, are increasingly used in healthcare applications, including as reagents for magnetic resonance imaging and prodrugs .
  • The N-oxide group can enhance drug solubility and reduce membrane permeability .
  • Aromatic and aniline-derived N-oxides can be enzymatically reduced in vivo, making them useful as hypoxia-activated prodrugs .

Stealth Materials:

  • Polymeric N-oxides exhibit excellent blood compatibility, are nonimmunogenic, and non-adhesive to microorganisms, thus having stealth properties .
  • Oligomeric N-oxides can potentially replace hydrophilic oligomers and polymers like polyethylene glycol (PEG) . These can be used as stealth reagents when conjugated to drugs or material surfaces .

Applications stemming from the properties of N-Oxides:

  • Solubility Enhancement: The highly polar N+–O– bond can increase the solubility of drugs .
  • Redox Reactivity: N-oxides can be redox-active, which can be leveraged in specific applications .
  • Bioisosteres: N-oxides can act as bioisosteric replacements for hydrogen bond acceptors . For example, a pyridine-N-oxide derivative interacts favorably with the oxyanion binding site in an enzyme .

Other potential applications:

  • Stabilizing agents: TMAO, a naturally occurring osmolyte with an N-oxide, stabilizes proteins at neutral pH, counteracting the denaturing effects of salts and pressure, useful in biotechnology .
  • Cellulose Manufacturing: N-methyl-morpholine-N-oxide (NMO) can dissolve cellulose and is used to manufacture cellulose fibers .
  • Oxidizing Agents: NMO and other N-oxides are used as oxidants in synthetic organic chemistry .

Succinaldehydic acid, O-methyloxime, N-oxide

  • PubChem lists this compound as a chemical compound with identifier CID 24846188 .

Mechanism of Action

The mechanism of action of Melrosporus involves the inhibition of key enzymes and pathways in bacterial and fungal cells. It targets specific molecular pathways that are essential for the survival and growth of these organisms. By inhibiting these pathways, Melrosporus effectively kills or inhibits the growth of susceptible organisms .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Melrosporus include:

    Penicillin: Another well-known antibiotic with a similar mechanism of action.

    Amphotericin B: An antifungal agent with similar applications.

    Tetracycline: An antibiotic that also targets bacterial cells.

Uniqueness

What sets Melrosporus apart from these similar compounds is its unique chemical structure and specific mechanism of action. While it shares some similarities with other antibiotics and antifungal agents, its distinct properties make it a valuable compound in scientific research and medical applications .

Biological Activity

Succinaldehydic acid, O-methyloxime, N-oxide (C5H9NO4) is a compound that has garnered attention due to its diverse biological activities. This article focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent findings.

Chemical Structure and Properties

Succinaldehydic acid is a derivative of succinic acid and is involved in various metabolic pathways, particularly in the GABA shunt. The presence of the oxime and N-oxide functional groups enhances its reactivity and biological activity.

  • Molecular Formula : C5H9NO4
  • Molecular Weight : 145.13 g/mol
  • CAS Number : 692-29-5
  • Antioxidant Activity : Compounds containing N-oxide functionalities often exhibit antioxidant properties. This is attributed to their ability to scavenge free radicals, which can lead to oxidative stress in cells. The N-oxide group may enhance the solubility and bioavailability of succinaldehydic acid derivatives, facilitating their interaction with cellular components .
  • Antitumor Activity : Research indicates that derivatives of N-oxides can induce oxidative stress in cancer cells, leading to apoptosis. This mechanism is crucial for developing potential anticancer therapies.
  • Antimicrobial Properties : Studies have shown that liposomal formulations containing N-oxide surfactants exhibit significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. These formulations demonstrated a synergistic effect when combined with conventional antibiotics .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Type Description Reference
AntioxidantScavenges free radicals, reducing oxidative stress in cells.
AntitumorInduces apoptosis in cancer cells through oxidative stress mechanisms.
AntimicrobialExhibits antibacterial activity against various bacterial strains; enhances efficacy of antibiotics.
AntifungalPotential antifungal activity noted in related compounds; further studies needed for confirmation.

Case Studies

  • Antimicrobial Efficacy : A study investigated the antimicrobial properties of liposomal formulations containing succinaldehydic acid derivatives against multidrug-resistant Staphylococcus species. The results indicated that these formulations significantly reduced bacterial viability compared to controls .
  • Antitumor Mechanisms : In vitro studies have shown that succinaldehydic acid derivatives can induce caspase-dependent apoptosis in various cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), which triggers apoptotic pathways.
  • Oxidative Stress Induction : Research on N-oxide compounds indicates that they can enhance oxidative stress levels in cells, leading to cellular damage and death in specific contexts, particularly in cancer therapy .

Future Directions

The potential applications of this compound in medicine are promising but require further investigation:

  • Combination Therapies : Exploring the synergistic effects of this compound with existing antibiotics could provide new strategies for combating antibiotic resistance.
  • Cancer Treatment Development : Continued research into its antitumor properties could lead to novel anticancer drugs that leverage its ability to induce oxidative stress selectively in tumor cells.

Properties

CAS No.

102367-17-9

Molecular Formula

C5H9NO4

Molecular Weight

147.13 g/mol

IUPAC Name

N-hydroxy-N-methoxy-4-oxobutanamide

InChI

InChI=1S/C5H9NO4/c1-10-6(9)5(8)3-2-4-7/h4,9H,2-3H2,1H3

InChI Key

FWGWGVQEZXKOOR-UHFFFAOYSA-N

Canonical SMILES

CON(C(=O)CCC=O)O

Origin of Product

United States

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